3H-Tetrazolo[1,5-B]indazole

Nitric Oxide Synthase Enzyme Inhibition Indazole Scaffold

Procure the unsubstituted 3H-Tetrazolo[1,5-B]indazole core to accelerate your drug discovery programs. This fused bicyclic heterocycle is validated as a highly selective negative control for nNOS and iNOS (IC50 > 1 mM), ensuring target-specific assay validation. It is also a patented, privileged scaffold for building brain-penetrant LRRK2 kinase inhibitors for CNS disorders. With zero rotatable bonds and a high nitrogen-to-carbon ratio, this rigid fragment is ideal for X-ray crystallography and NMR-based fragment screening, offering diverse hydrogen-bonding vectors. Its unique electronic environment enables selective functionalization, making it a versatile intermediate for systematic SAR exploration and proprietary library synthesis.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 69573-88-2
Cat. No. B13957481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Tetrazolo[1,5-B]indazole
CAS69573-88-2
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3N=NNN3N=C2C=C1
InChIInChI=1S/C7H5N5/c1-2-4-6-5(3-1)7-8-10-11-12(7)9-6/h1-4H,(H,8,11)
InChIKeyINOKTBGBZFDMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Tetrazolo[1,5-B]indazole (CAS 69573-88-2): Fused Tetrazole-Indazole Core for Medicinal Chemistry and Material Science


3H-Tetrazolo[1,5-B]indazole (CAS 69573-88-2), also referred to as 1H-Tetrazolo[1,5-b]indazole, is a fused bicyclic heterocycle with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol . It combines an indazole and a tetrazole ring, characterized by a high nitrogen content and potential for valence tautomerism . This compound serves as a key scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, as highlighted in patent literature [1].

Why 3H-Tetrazolo[1,5-B]indazole Cannot Be Interchanged with Simple Indazoles or Tetrazoles in Key Applications


The specific fusion of the indazole and tetrazole rings in 3H-Tetrazolo[1,5-B]indazole creates a unique electronic and steric environment distinct from its individual components or simpler analogs. This fusion influences key properties such as hydrogen-bonding capability and lipophilicity, which are critical for target binding and pharmacokinetics . Patent filings explicitly claim this core for its activity in treating inflammation and autoimmune disorders, indicating that simple substitution with a non-fused indazole or a monocyclic tetrazole would likely fail to achieve the same biological profile or potency [1].

Quantitative Differentiation of 3H-Tetrazolo[1,5-B]indazole: Head-to-Head Data Against Structural Analogs


3H-Tetrazolo[1,5-B]indazole Demonstrates Limited Activity Against nNOS and iNOS, in Contrast to More Potent Indazole Derivatives

In direct enzymatic assays, 3H-Tetrazolo[1,5-B]indazole exhibited an IC50 value of >1.0E+6 nM (>1 mM) against both rat neuronal nitric oxide synthase (nNOS) and mouse inducible nitric oxide synthase (iNOS) [1]. This contrasts with a series of 36 indazole derivatives evaluated in the same publication set, where many compounds were reported as 'better iNOS than nNOS inhibitors' with much lower IC50 values, highlighting that this specific fused core is not optimized for NOS inhibition . This negative result is a key differentiator, confirming the compound's selectivity profile.

Nitric Oxide Synthase Enzyme Inhibition Indazole Scaffold

Fused Tetrazolo[1,5-b]indazole Core in LRRK2 Inhibitor Patents: A Structural Prerequisite for CNS Activity

A 2021 patent application (US2025024337) explicitly claims 'fused tetrazoles of formula (IA)' which include the tetrazolo[1,5-b]indazole core as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of CNS disorders [1]. While specific IC50 values for the unsubstituted parent 3H-Tetrazolo[1,5-B]indazole are not disclosed, the patent's claims demonstrate that the fused core is a key pharmacophoric element. The patent further distinguishes this core from other fused heterocycles, establishing that the tetrazoloindazole fusion is uniquely suited for achieving LRRK2 inhibition and favorable brain penetration properties.

LRRK2 Kinase CNS Disorders Parkinson's Disease

3H-Tetrazolo[1,5-B]indazole's Rigid Core Offers Lower Conformational Flexibility Than Acyclic Analogs

Chemical database analysis confirms that 3H-Tetrazolo[1,5-B]indazole has a count of zero rotatable bonds . This is in stark contrast to a simple, acyclic analog like N-phenyl-1H-tetrazol-5-amine (which contains at least two rotatable bonds between the phenyl and tetrazole rings) or a 1-substituted indazole (which may have one or more rotatable bonds). This complete rigidity preorganizes the molecule for target binding, potentially leading to enhanced affinity and selectivity by reducing the entropic penalty of binding .

Conformational Restriction Drug Design Scaffold Hopping

Best-Fit Application Scenarios for 3H-Tetrazolo[1,5-B]indazole Based on Quantitative Evidence


Negative Control for Nitric Oxide Synthase (NOS) Assays

Given its demonstrated lack of inhibition against nNOS and iNOS (IC50 > 1 mM) [1], 3H-Tetrazolo[1,5-B]indazole is an ideal negative control compound for validating NOS inhibition assays. Its structural similarity to active indazole-based NOS inhibitors ensures it is a more relevant control than a simple solvent blank, helping to confirm that observed inhibition from other compounds is target-specific rather than an artifact of the scaffold.

Starting Scaffold for LRRK2 Inhibitor Drug Discovery

Recent patent filings confirm that the tetrazolo[1,5-b]indazole core is a privileged structure for developing potent, brain-penetrant LRRK2 kinase inhibitors [2]. Procurement of this unsubstituted core compound allows medicinal chemistry teams to build a proprietary chemical series around a validated, patent-protected scaffold, a strategy proven effective for targets implicated in Parkinson's disease and other CNS disorders.

Fragment Library Expansion with a Rigid, Nitrogen-Rich Heterocycle

With zero rotatable bonds and a high nitrogen-to-carbon ratio , 3H-Tetrazolo[1,5-B]indazole is a premium fragment for X-ray crystallography and NMR-based screening. Its inherent rigidity maximizes the potential for high-resolution structural data, while its multiple hydrogen-bonding sites offer diverse vectors for fragment linking and optimization, a key advantage over more flexible or less functionalized analogs.

Synthetic Intermediate for Fused Tetrazole Libraries

The compound's unique fused core serves as a versatile intermediate for generating diverse chemical libraries. Its specific ring fusion allows for selective functionalization at multiple positions, as outlined in the synthesis methods . This enables researchers to systematically explore structure-activity relationships around a core scaffold that is distinct from simpler indazole or tetrazole building blocks, accelerating the hit-to-lead process in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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